molecular formula C22H21N5O2 B11142828 1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11142828
M. Wt: 387.4 g/mol
InChI Key: BTJZYDCLFGAAME-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features both indazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium, and reagents like tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or indazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(2-indol-1-ylethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21N5O2/c28-20-13-16(14-27(20)21-17-6-2-3-7-18(17)24-25-21)22(29)23-10-12-26-11-9-15-5-1-4-8-19(15)26/h1-9,11,16H,10,12-14H2,(H,23,29)(H,24,25)

InChI Key

BTJZYDCLFGAAME-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCN4C=CC5=CC=CC=C54

Origin of Product

United States

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